molecular formula C22H17N5O3 B11671448 3-(naphthalen-1-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

3-(naphthalen-1-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11671448
M. Wt: 399.4 g/mol
InChI Key: NUOCYQAWCBIOOV-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(naphthalen-1-yl)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(naphthalen-1-yl)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of naphthalene derivatives with hydrazides and aldehydes or ketones. The reaction is usually carried out in the presence of a catalyst under reflux conditions. The specific steps may include:

    Formation of Hydrazide: Reacting naphthalene-1-carboxylic acid with hydrazine hydrate to form naphthalene-1-carbohydrazide.

    Condensation Reaction: Reacting naphthalene-1-carbohydrazide with 4-nitrobenzaldehyde in the presence of an acid catalyst to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the naphthalene moiety.

    Reduction: Reduction of the nitro group to an amine group is a common reaction.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Oxidized derivatives of the naphthalene or pyrazole rings.

    Reduction Products: Amino derivatives from the reduction of the nitro group.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Antimicrobial Activity: Pyrazole derivatives are often studied for their antimicrobial properties.

    Anti-inflammatory Activity: Potential use in the development of anti-inflammatory drugs.

Medicine

    Cancer Research: Investigated for potential anticancer properties.

    Neurological Disorders: Studied for effects on neurological pathways.

Industry

    Dye Industry: Used in the synthesis of dyes and pigments.

    Pharmaceuticals: Intermediate in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 3-(naphthalen-1-yl)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Inhibiting enzymes involved in inflammatory pathways.

    DNA Intercalation: Binding to DNA and interfering with replication in cancer cells.

    Receptor Binding: Modulating receptor activity in neurological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(naphthalen-1-yl)-N’-[(1E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
  • 3-(naphthalen-1-yl)-N’-[(1E)-1-(4-chlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Uniqueness

  • Nitro Group : The presence of the nitro group in 3-(naphthalen-1-yl)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide makes it unique compared to its analogs, influencing its reactivity and biological activity.
  • Biological Activity : The specific arrangement of functional groups may result in unique biological properties, making it a compound of interest in medicinal chemistry.

Properties

Molecular Formula

C22H17N5O3

Molecular Weight

399.4 g/mol

IUPAC Name

3-naphthalen-1-yl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H17N5O3/c1-14(15-9-11-17(12-10-15)27(29)30)23-26-22(28)21-13-20(24-25-21)19-8-4-6-16-5-2-3-7-18(16)19/h2-13H,1H3,(H,24,25)(H,26,28)/b23-14+

InChI Key

NUOCYQAWCBIOOV-OEAKJJBVSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=CC3=CC=CC=C32)/C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.